

Unraveling the Landscape of RAR α Agonists in Oncology: A Closer Look at Tamibarotene

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Compound of Interest

Compound Name: *Bms641*

Cat. No.: *B15541352*

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A comprehensive comparison between the novel retinoic acid receptor alpha (RAR α) agonist Tamibarotene and the investigational agent BMS-641 in cancer studies is currently not feasible due to the absence of publicly available information on a Bristol Myers Squibb compound designated as BMS-641 in the oncology space. Extensive searches for "BMS-641" in relation to cancer research, clinical trials, or Bristol Myers Squibb's development pipeline have not yielded any specific drug profile. The designation "KEYNOTE-641" appears in the context of a clinical trial for Pembrolizumab and Enzalutamide in prostate cancer, a study associated with Merck.

Therefore, this guide will focus on providing a detailed overview of Tamibarotene, a synthetic retinoid that has been the subject of numerous preclinical and clinical investigations in various cancers.

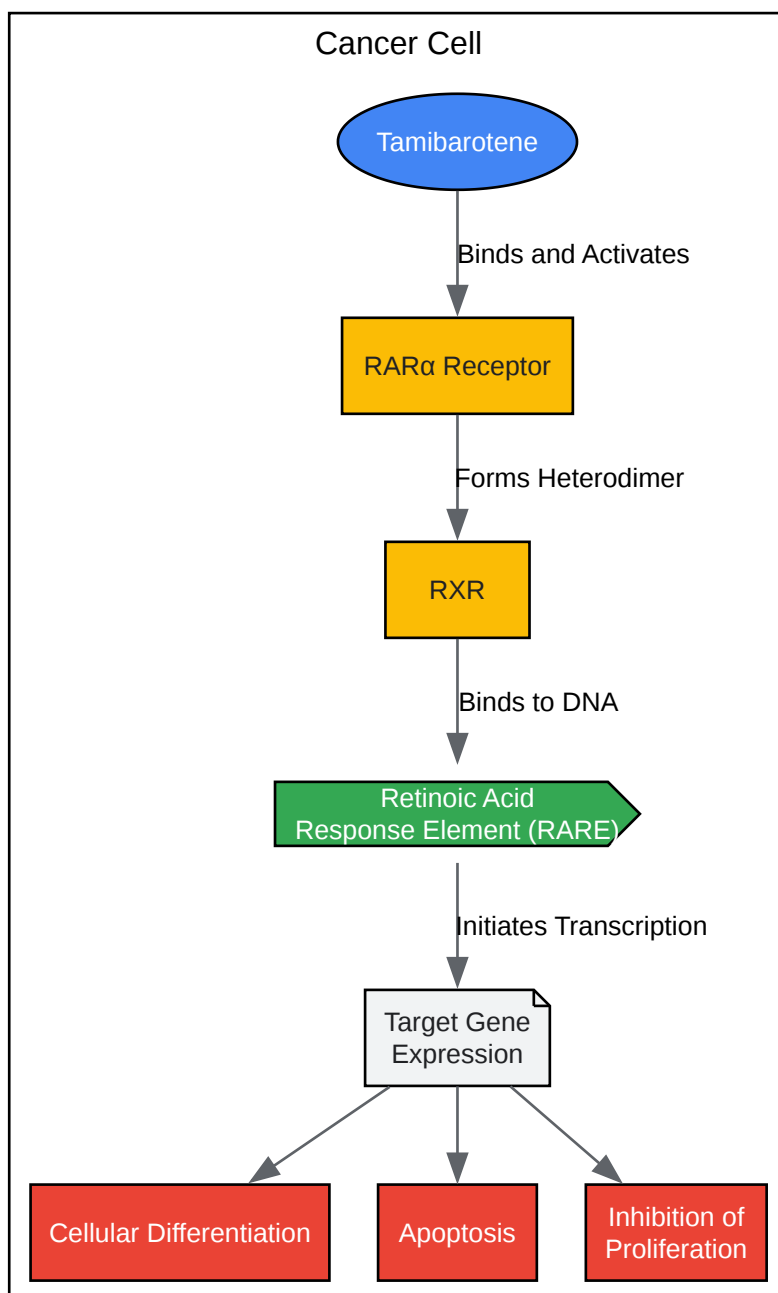
Tamibarotene: A Selective Retinoic Acid Receptor Alpha (RAR α) Agonist

Tamibarotene (formerly SY-1425) is an orally active, potent, and selective agonist of the retinoic acid receptor alpha (RAR α).^{[1][2]} Its mechanism of action is centered on the activation of RAR α , a nuclear receptor that plays a crucial role in regulating gene expression related to cell differentiation, proliferation, and apoptosis.^{[1][3]} In certain cancers, particularly hematological malignancies like acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), the overexpression of the RARA gene is associated with a block in cellular differentiation, leading to the accumulation of immature blast cells.^{[4][5]} Tamibarotene aims to overcome this

differentiation block by binding to RAR α and promoting the maturation of these malignant cells. [1]

Signaling Pathway of Tamibarotene

The following diagram illustrates the proposed mechanism of action for Tamibarotene in cancer cells with RARA overexpression.



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Caption: Mechanism of action of Tamibarotene.

Preclinical and Clinical Studies of Tamibarotene

Tamibarotene has been investigated as a monotherapy and in combination with other agents in various cancer types, primarily AML and MDS.

Preclinical Data

In preclinical studies, Tamibarotene has demonstrated significant anti-tumor activity in RARA-overexpressing cancer models.

Parameter	Finding	Cancer Model	Reference
Cell Proliferation	Antiproliferative effects observed in RARA-high AML cell lines.	Non-APL AML cell lines	[4]
Gene Expression	Induction of retinoic acid response genes in RARA-high models.	Non-APL AML cell lines	[4]
Cell Differentiation	Induced differentiation in RARA-high AML cell lines.	Non-APL AML cell lines	[4]
In Vivo Efficacy	Demonstrated anti-tumor activity as a single agent in RARA-high AML patient-derived xenograft (PDX) models. No significant activity in RARA-low models.	AML PDX models	[4]
Synergy	Showed synergy with azacitidine or decitabine in RARA-high cell lines, leading to deeper and more durable responses in PDX models.	AML cell lines and PDX models	[4][5]

Clinical Trial Data

Tamibarotene has been evaluated in several clinical trials, with mixed results. While some early-phase studies showed promise, more recent late-stage trials have faced challenges.

Trial Identifier	Phase	Indication	Treatment Arm(s)	Key Findings	Reference
NCT02807558	2	Newly Diagnosed Unfit AML	Tamibarotene + Azacitidine	In 18 response-evaluable RARA-positive patients, the CR/CRi rate was 61%, with a CR rate of 50%.	[4] [6]
SELECT-MDS-1 (NCT04797780)	3	Higher-Risk MDS with RARA overexpression	Tamibarotene + Azacitidine vs. Placebo + Azacitidine	The study did not meet its primary endpoint of complete response (CR) rate. The CR rate was 23.8% in the Tamibarotene arm vs. 18.8% in the placebo arm.	[7]
SELECT-AML-1 (NCT04905407)	2	Newly Diagnosed RARA-overexpressed AML	Tamibarotene + Venetoclax + Azacitidine vs. Venetoclax + Azacitidine	Enrollment was discontinued due to a futility analysis. The CR/CRi rate was 65% in the Tamibarotene	[8]

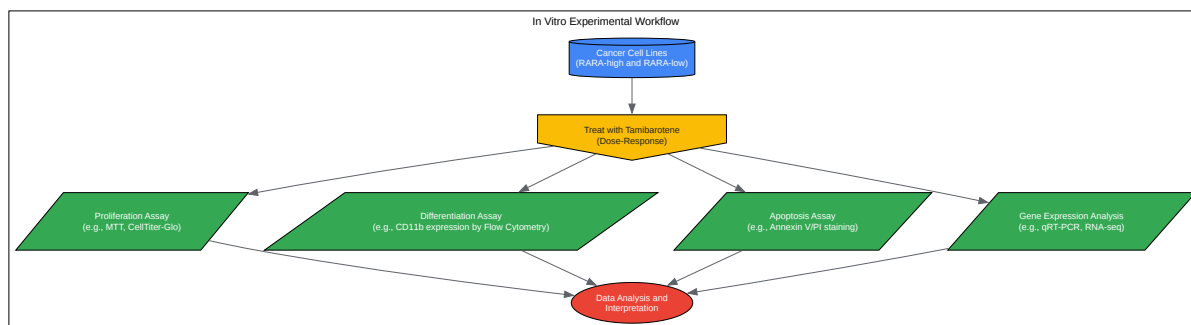
				arm vs. 70% in the control arm.
Phase 2	2	Relapsed/Ref ractory AML with RARA overexpressi on	Tamibarotene + Azacitidine	The CR/CRi rate was 19% in 21 response- evaluable patients. [5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized experimental protocols based on the methodologies often employed in studies involving agents like Tamibarotene.

In Vitro Cell-Based Assays

A common workflow for evaluating the in vitro efficacy of a compound like Tamibarotene is as follows:



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Caption: A typical workflow for in vitro studies.

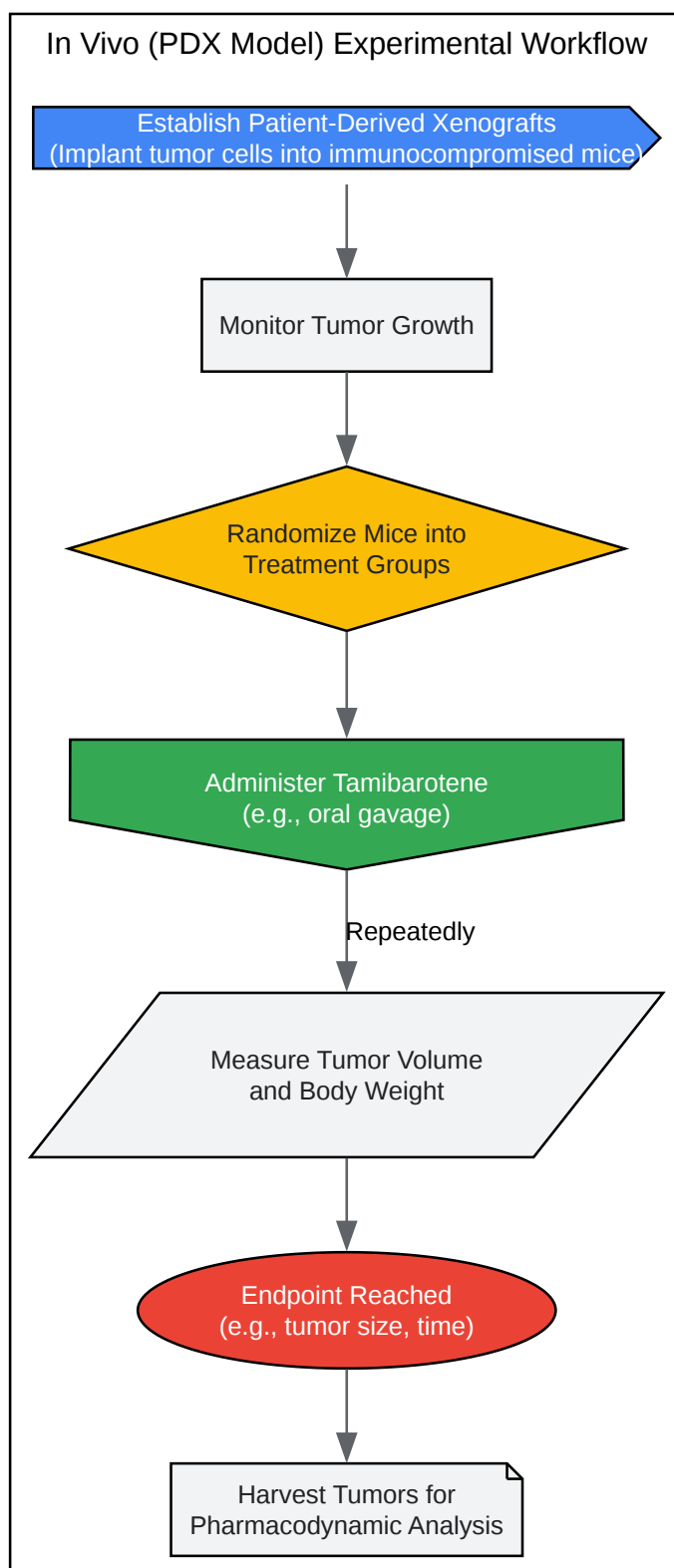
Methodology Details:

- **Cell Lines:** AML or MDS cell lines with characterized RARA expression levels (e.g., high and low expressors) are cultured under standard conditions.
- **Drug Treatment:** Cells are treated with a range of concentrations of Tamibarotene to determine dose-dependent effects.
- **Proliferation Assays:** Cell viability and proliferation are assessed using colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assays after a defined incubation period.

- **Differentiation Markers:** The expression of myeloid differentiation markers, such as CD11b, is quantified using flow cytometry.
- **Apoptosis Analysis:** The percentage of apoptotic cells is determined by staining with Annexin V and propidium iodide (PI) followed by flow cytometry analysis.
- **Gene Expression:** Changes in the expression of RAR α target genes are measured by quantitative real-time PCR (qRT-PCR) or RNA sequencing.

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) models are frequently used to evaluate the in vivo efficacy of anti-cancer agents.



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